Benzodiazole-5-carboxylic acid HCl
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Overview
Description
Benzodiazole-5-carboxylic acid HCl is a chemical compound with the formula C8H7ClN2O2 . It is a derivative of benzimidazole, a heterocyclic compound that is a fusion of benzene and imidazole . This compound has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as Benzodiazole-5-carboxylic acid HCl, can be achieved through various methods. One method involves the acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids . Another method involves the reaction of 1,2-diaminobenzene with carboxylic acids . Hydrolysis can also occur under acidic or basic conditions .Molecular Structure Analysis
The molecular structure of Benzodiazole-5-carboxylic acid HCl is characterized by a benzimidazole core, which is a six-membered benzene ring fused to a five-membered imidazole ring . The compound has a molecular weight of 198.61 .Chemical Reactions Analysis
Benzimidazole derivatives, including Benzodiazole-5-carboxylic acid HCl, are known to exhibit corrosion inhibitory properties. They can form an adsorption layer over an iron surface, obeying the Langmuir isotherm . They are also known to inhibit both anodic and cathodic processes of mild steel in 0.5 M HCl solution .Physical And Chemical Properties Analysis
Benzodiazole-5-carboxylic acid HCl is a solid compound . It is a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .Scientific Research Applications
Angiotensin II Receptor Antagonism
Benzimidazole derivatives, including those related to benzodiazole-5-carboxylic acid HCl, have been synthesized with heterocycles like oxadiazole and thiadiazole, showing angiotensin II receptor antagonistic activities. These compounds exhibit high affinity for the AT1 receptor and effectively inhibit the angiotensin II-induced pressor response, suggesting their potential application in cardiovascular therapies (Kohara et al., 1996).
Fluorescence-Based pH Sensing
A benzothiazole-based aggregation-induced emission luminogen, structurally related to benzodiazole-5-carboxylic acid HCl, was designed for ratiometric fluorescent chemosensing. This compound has shown high sensitivity and reversibility in detecting pH fluctuations, making it a valuable tool for biological and environmental pH monitoring (Li et al., 2018).
Biotransformation in Wastewater Treatment
Research on benzotriazoles, closely related to benzodiazole-5-carboxylic acid HCl, has revealed insights into their biotransformation during wastewater treatment. Studies have identified major transformation products and elucidated potential pathways such as oxidation and hydroxylation, highlighting the environmental relevance of these compounds in water treatment processes (Huntscha et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives, which share a structural relationship with benzodiazole-5-carboxylic acid HCl, have been studied as corrosion inhibitors for materials like steel in acidic environments. These compounds demonstrate a strong ability to prevent corrosion through adsorption and formation of protective layers on metal surfaces (Hu et al., 2016).
Drug Discovery Building Blocks
Derivatives of benzo[d]thiazole, a compound related to benzodiazole-5-carboxylic acid HCl, have been synthesized as building blocks in drug discovery. These compounds offer versatile substitution possibilities, allowing extensive exploration of chemical space for potential pharmaceutical applications (Durcik et al., 2020).
Safety And Hazards
Benzodiazole-5-carboxylic acid HCl is considered hazardous. It is corrosive to metals and can cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Future Directions
Benzimidazole derivatives, including Benzodiazole-5-carboxylic acid HCl, have shown promising applications in biological and clinical studies . They have been explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses . Future research could focus on further exploring these therapeutic applications and developing new synthetic methods for benzimidazole derivatives .
properties
IUPAC Name |
3H-benzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPIPCSFLSDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzodiazole-5-carboxylic acid HCl |
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